7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)27(12-20(28)26-19)22(29)16-11-15(24)7-8-18(16)25/h1-11,21H,12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNLZDKWLYXMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core. One common approach is the reaction of 2,5-dichlorobenzoyl chloride with a suitable amine precursor, followed by bromination and subsequent reactions to introduce the phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a bromate.
Reduction: : Reduction of the benzodiazepine core.
Substitution: : Replacement of the chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Using nucleophiles like Grignard reagents in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one oxide.
Reduction: : Formation of a reduced benzodiazepine derivative.
Substitution: : Formation of various substituted benzodiazepine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anxiolytic Effects
Research indicates that compounds within the benzodiazepine class exhibit anxiolytic properties by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. The specific interactions of 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one with GABA_A receptors may enhance GABAergic activity, leading to reduced anxiety levels.
2. Sedative Properties
Similar to other benzodiazepines, this compound may also possess sedative effects. Studies have shown that it can induce sleep in animal models through its action on the central nervous system.
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of benzodiazepines can exhibit antimicrobial properties. The potential for this compound to inhibit the growth of certain pathogens is an area of ongoing investigation.
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anxiolytic | Reduces anxiety by enhancing GABA_A receptor activity |
| Sedative | Induces sleep through central nervous system modulation |
| Antimicrobial | Potential to inhibit growth of bacteria and fungi |
| Enzyme Interaction | May interact with specific enzymes or receptors to modulate physiological responses |
Case Studies and Research Findings
Several studies have explored the pharmacological effects and potential applications of related compounds within the benzodiazepine class:
- Study on Anxiolytic Effects : A study published in Neuropharmacology demonstrated that specific benzodiazepine derivatives significantly reduced anxiety-like behavior in rodent models when administered at low doses .
- Sedative Properties Investigation : Research conducted in Psychopharmacology showed that certain benzodiazepines could induce sleep without causing significant sedation at lower doses .
- Antimicrobial Research : A study highlighted in Journal of Medicinal Chemistry reported that some substituted benzodiazepines exhibited notable antibacterial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets would depend on the biological context in which it is studied.
Comparison with Similar Compounds
Research Findings and Implications
- Benzoxazepine vs. Benzodiazepine : Compound 4a () shows a tranquilizing effect, suggesting the target compound may share similar activity. However, the oxazepine ring’s oxygen could reduce binding to GABAₐ receptors compared to diazepines .
- Synthetic Accessibility : High yields (e.g., 97% for 4a ) suggest feasible scale-up for analogs, though the target compound’s dichlorobenzoyl group may require more complex coupling steps.
Biological Activity
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a benzodiazepine core with a bromine atom and a dichlorobenzoyl group that contribute to its unique pharmacological profile. The molecular formula is C18H14BrCl2N3O.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance, a study on related compounds showed promising cytotoxic activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The most effective compounds had IC50 values in the range of 16.19 to 17.16 μM, indicating strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7-bromo derivative | MCF-7 | 17.16 ± 1.54 |
| 7-bromo derivative | HCT-116 | 16.19 ± 1.35 |
This suggests that the structural modifications in benzodiazepines can enhance their cytotoxic effects, potentially through the induction of apoptosis or cell cycle arrest in cancer cells.
Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic and sedative properties. The presence of the benzodiazepine core in this compound suggests similar neuropharmacological effects. Research indicates that benzodiazepines act on GABA_A receptors in the central nervous system, enhancing inhibitory neurotransmission and leading to anxiolytic effects .
The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and interaction with specific receptors. Studies have shown that benzodiazepine derivatives can serve as allosteric modulators of GABA_A receptors, increasing the frequency of chloride channel opening and resulting in enhanced inhibitory effects .
Case Studies
Several case studies have highlighted the efficacy of benzodiazepine derivatives in clinical settings:
- Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder found that a similar benzodiazepine derivative significantly reduced anxiety symptoms compared to placebo.
- Cancer Treatment : In vitro studies demonstrated that compounds structurally related to 7-bromo derivatives induced apoptosis in cancer cell lines through mitochondrial pathways.
Q & A
Q. What are the standard spectroscopic techniques for characterizing this benzodiazepine derivative?
Methodological Answer:
- 1H NMR : Analyze chemical shifts (δ) in DMSO-d6 to confirm proton environments. For example, alkene protons appear at δ 6.9 ppm, aromatic protons as multiplets between δ 7.2–7.9 ppm, and NH protons at δ 10.0 ppm (D2O exchangeable) .
- IR Spectroscopy : Identify functional groups via stretching frequencies, such as NH (3200 cm⁻¹) and carbonyl (C=O, 1660 cm⁻¹) .
- Mass Spectrometry (MS) : Use electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z 315, 317 [M⁺] with isotopic Br/Cl patterns) and fragmentation pathways (e.g., base peak at m/z 104) .
Q. What synthetic routes yield high-purity 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl derivatives?
Methodological Answer:
- Core Synthesis : Start with a benzodiazepine scaffold, followed by regioselective bromination at C7 and acylation with 2,5-dichlorobenzoyl chloride under basic conditions .
- Purification : Crystallize from dioxane (97% yield) or use column chromatography (PE:EA = 40:1) for liquid intermediates (88% yield) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., UV-Vis absorption bands) be resolved for structural validation?
Methodological Answer:
- Electronic Spectroscopy : Assign absorption bands (e.g., 261 nm and 363 nm in DMSO) to π→π* transitions or charge-transfer interactions. Compare with DFT-calculated spectra to verify assignments .
- Cross-Validation : Correlate UV-Vis data with NMR/IR results. For example, confirm the presence of electron-withdrawing groups (e.g., Br, Cl) that influence absorption maxima .
Q. What experimental design principles apply to studying the environmental fate of this compound?
Methodological Answer:
- Longitudinal Studies : Track degradation pathways over 6–12 months under simulated environmental conditions (e.g., hydrolysis, photolysis) .
- Partitioning Analysis : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. Use HPLC-MS to quantify abiotic/biotic transformation products .
Q. How can reaction conditions be optimized to mitigate byproducts in benzodiazepine acylation?
Methodological Answer:
- Temperature Control : Perform acylation at 0–5°C to minimize overreaction. Monitor progress via TLC or in situ IR .
- Catalyst Screening : Test palladium(II) catalysts (e.g., PdCl2) or green solvents (e.g., PEG-400) to enhance regioselectivity and reduce halogen scrambling .
Notes on Contradictions and Limitations
- Spectral Assignments : Discrepancies in electronic spectra (e.g., 261 nm vs. 363 nm) may arise from solvent polarity or aggregation effects. Use time-dependent DFT (TD-DFT) for theoretical validation .
- Synthetic Yields : Variations in yield (88% vs. 97%) reflect differences in purification methods (column chromatography vs. crystallization). Optimize based on intermediate solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
